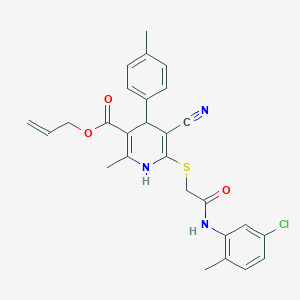

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H26ClN3O3S and its molecular weight is 508.03. The purity is usually 95%.

BenchChem offers high-quality Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科研应用

Synthesis and Chemical Properties

Allyl esters, including compounds similar to Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate, have been recognized for their role in peptide and glycopeptide syntheses. They serve as protective groups for carboxylic functions due to their stability under acidic conditions and their smooth cleavage under neutral or weakly basic conditions with specific catalysts (Waldmann & Kunz, 1983). This characteristic facilitates selective deblocking in the synthesis of complex peptides and glycopeptides, indicating their utility in creating structurally diverse biomolecules.

Application in Organic Synthesis

Allylic compounds have been utilized in various organic synthesis processes, including the palladium-catalyzed aminoallylation of activated olefins. This method allows for the introduction of allylic groups into molecules, providing a pathway for the synthesis of complex organic compounds with potential biological activity (Aoyagi, Nakamura, & Yamamoto, 2002). The flexibility of this approach demonstrates the potential for the development of novel therapeutics and materials.

Contribution to Material Science

Research on derivatives of similar structural complexity highlights their potential applications in material science, such as corrosion inhibitors for industrial processes. These molecules' chemical properties enable them to form protective layers on metal surfaces, significantly reducing corrosion rates and improving the longevity of metal-based structures (Dohare, Ansari, Quraishi, & Obot, 2017). This application underscores the importance of chemical synthesis in addressing practical challenges in various industries.

Novel Functional Materials

The modification of polysaccharides through reactions with allylic compounds has led to the creation of novel functional materials. By introducing allyl groups into polysaccharides and further reacting them with specific reagents, researchers can develop materials with tailored properties for biomedical applications, such as hydrogels for drug delivery or tissue engineering scaffolds (Pahimanolis, Kilpeläinen, Master, Ilvesniemi, & Seppälä, 2015). This area of research exemplifies the intersection of organic chemistry and materials science, offering innovative solutions to complex problems in healthcare and materials engineering.

性质

IUPAC Name |

prop-2-enyl 6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-dihydropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O3S/c1-5-12-34-27(33)24-18(4)30-26(21(14-29)25(24)19-9-6-16(2)7-10-19)35-15-23(32)31-22-13-20(28)11-8-17(22)3/h5-11,13,25,30H,1,12,15H2,2-4H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNETWVDSFYMRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 6-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-5-cyano-2-methyl-4-(p-tolyl)-1,4-dihydropyridine-3-carboxylate | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylthiophene-3-sulfonamide](/img/structure/B2861485.png)

![5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2861487.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2861491.png)

![2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861494.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2861496.png)

![(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2861497.png)